molecular formula C16H18N4O4S B7735459 propyl 4-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate

propyl 4-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate

Cat. No.: B7735459
M. Wt: 362.4 g/mol
InChI Key: QVWVKSIANJKSJC-UHFFFAOYSA-N
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Description

Propyl 4-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a pyrimidine derivative, which imparts specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under oxidative conditions.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The amino group in the pyrimidine ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of propyl 4-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor studies, it can act as a ligand that modulates receptor activity, influencing downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pemetrexed: A pyrrolo[2,3-d]pyrimidine derivative used in cancer treatment.

    Methotrexate: A folate analog that inhibits dihydrofolate reductase, used in cancer and autoimmune diseases.

    Sulfasalazine: A sulfonamide derivative used in the treatment of inflammatory bowel disease and rheumatoid arthritis.

Uniqueness

Propyl 4-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate is unique due to its specific combination of a benzoate ester and a pyrimidine derivative, which imparts distinct chemical and biological properties. Unlike other similar compounds, it offers a unique scaffold for the development of new therapeutic agents and materials .

Properties

IUPAC Name

propyl 4-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-2-7-24-15(23)10-3-5-11(6-4-10)18-14(22)9-25-16-19-12(17)8-13(21)20-16/h3-6,8H,2,7,9H2,1H3,(H,18,22)(H3,17,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWVKSIANJKSJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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